Sulfonadyn-47 Achieves 21.5-Fold Superior Synaptic Vesicle Endocytosis Potency vs. Its Closest Structural Analogue 33
Sulfonadyn-47 is the most potent SVE inhibitor in the Sulfonadyn series, with an IC50(SVE) of 12.3 μM in depolarization-stimulated FM4-64 uptake assays in isolated rat brain synaptosomes [1]. Its closest structural congener, analogue 33 ((E)-N-(6-{[(3-(4-bromophenyl)-2-propen-1-yl]amino}hexyl)-5-isoquinolinesulfonamide), exhibits dramatically weaker SVE inhibition with an IC50 of 264.9 μM—a >21-fold difference [1]. Notably, these two compounds share near-identical dynI GTPase inhibitory potency (3.5 μM vs. 3.7 μM), yet their SVE activity diverges by two orders of magnitude, demonstrating that Sulfonadyn-47 occupies a unique functional niche not predictable from GTPase assay data [1].
| Evidence Dimension | Synaptic vesicle endocytosis inhibition (IC50) |
|---|---|
| Target Compound Data | 12.3 μM (n = 2 independent experiments, each in triplicate) |
| Comparator Or Baseline | Analogue 33: 264.9 μM |
| Quantified Difference | 21.5-fold greater SVE potency |
| Conditions | Depolarization-stimulated FM4-64 uptake in isolated rat brain synaptosomes |
Why This Matters
For anti-seizure or SVE-targeted programs, selecting analogue 33 based on similar dynI IC50 would result in a >20-fold loss in the therapeutically relevant endpoint, making Sulfonadyn-47 the necessary choice for any synaptic vesicle endocytosis investigation.
- [1] Odell LR et al. RSC Med Chem. 2023;14(8):1492–1511. Table 6: Compound 33 vs. Compound 47. View Source
